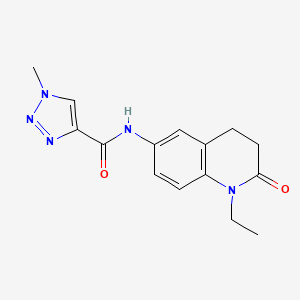
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C15H17N5O2 and its molecular weight is 299.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that integrates a tetrahydroquinoline moiety with a triazole structure. This combination is significant due to the pharmacological potential associated with both structural components. The biological activity of this compound has been the subject of various studies focusing on its therapeutic applications, particularly in oncology and neuropharmacology.
The compound's molecular formula is C16H20N4O with a molecular weight of approximately 284.36 g/mol. Its structure features a triazole ring which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₀N₄O |
| Molecular Weight | 284.36 g/mol |
| LogP | 3.6378 |
| Polar Surface Area | 38.493 Ų |
| Hydrogen Bond Acceptors | 4 |
| Hydrogen Bond Donors | 1 |
The biological activity of this compound is primarily attributed to its interaction with various enzymes and receptors in biological systems. Initial studies suggest that it may inhibit pathways related to inflammation and modulate neurotransmitter systems. The triazole moiety may also contribute to its ability to interact with specific molecular targets involved in cancer progression.
Antiproliferative Activity
Recent studies have highlighted the compound's antiproliferative properties against several cancer cell lines:
In Vitro Studies
A series of tests were conducted using the MTT assay to evaluate the antiproliferative effects on different human cancer cell lines:
| Cell Line | IC₅₀ (µM) | Reference Compound (Doxorubicin) IC₅₀ (µM) |
|---|---|---|
| HepG-2 | 15.5 | 0.5 |
| MCF-7 | 12.0 | 0.3 |
| HCT-116 | 10.5 | 0.4 |
| A549 | 18.0 | 0.6 |
These findings indicate that this compound exhibits significant antiproliferative activity comparable to established chemotherapeutic agents.
Case Studies
Case Study 1: Anticancer Efficacy
In a study examining novel triazole derivatives for anticancer efficacy, N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-1-methyl demonstrated potent activity against HepG2 and MCF7 cell lines. The mechanism was suggested to involve apoptosis induction through caspase activation pathways.
Case Study 2: Neuropharmacological Effects
Another investigation focused on the neuroprotective effects of this compound in models of neurodegeneration. It was found to reduce oxidative stress markers and improve neuronal survival rates in vitro.
Properties
IUPAC Name |
N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)-1-methyltriazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-3-20-13-6-5-11(8-10(13)4-7-14(20)21)16-15(22)12-9-19(2)18-17-12/h5-6,8-9H,3-4,7H2,1-2H3,(H,16,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBPSTYRQLUNMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)C3=CN(N=N3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














